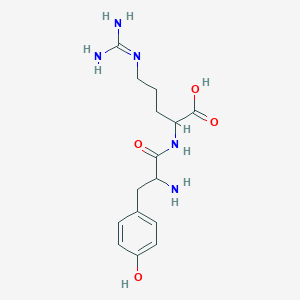

Tyrosylarginine

Description

Properties

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867967 | |

| Record name | Tyrosyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

General Approach

The chemical synthesis of tyrosylarginine typically involves the condensation of the amino acid tyrosine with arginine, followed by protection or modification steps such as esterification to form derivatives like tyrosylarginine methyl ester. This process can be conducted via:

- Solution-phase peptide synthesis : where the amino acids are coupled in solution with appropriate protecting groups.

- Solid-phase peptide synthesis (SPPS) : where the peptide chain is assembled stepwise on a resin support, allowing for easier purification and automation.

Esterification Step

In some cases, the carboxylic acid group of the dipeptide is esterified to form methyl esters, enhancing solubility and biological activity. For example, tyrosylarginine methyl ester is synthesized by methylation of the carboxyl group after peptide bond formation.

| Parameter | Details |

|---|---|

| Molecular Formula | C16H25N5O4 |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 92758-99-1 |

| IUPAC Name | methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

| Typical Techniques Used | Peptide coupling, esterification, purification by chromatography |

Analytical Techniques

The product is typically analyzed by:

- High-performance liquid chromatography (HPLC) for purity and quantification.

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) for structural verification.

These methods ensure the correct formation of the peptide bond and the ester group.

Enzymatic Synthesis Methods

Enzymatic Peptide Synthesis Using Aminopeptidase from Streptomyces septatus TH-2

A novel and efficient enzymatic method has been developed using a thermostable aminopeptidase (SSAP) from Streptomyces septatus TH-2. This enzyme catalyzes the synthesis of dipeptides, including tyrosylarginine, by using free amino acids and aminoacyl methyl esters in an organic solvent environment (98% methanol).

Reaction Mechanism and Conditions

- Acyl Donor : Free amino acid (e.g., tyrosine).

- Acyl Acceptor : Aminoacyl methyl ester (e.g., arginine methyl ester).

- Solvent : 98% methanol to maintain enzyme activity and solubilize substrates.

- Temperature : Typically 25°C.

- Reaction Time : From 20 minutes up to 50 hours depending on the substrate and desired yield.

Enzyme Preparation and Stability

- SSAP is produced recombinantly in Escherichia coli and purified through ammonium sulfate precipitation, heat treatment, and chromatography.

- The enzyme retains significant activity (>78%) after lyophilization.

- Stable in 98% methanol for over 100 hours, with broad substrate specificity.

Analytical Methods for Product Verification

- Thin-layer chromatography (TLC) for preliminary monitoring.

- HPLC with reverse-phase columns for quantification and purity analysis.

- Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) for molecular mass confirmation.

- Enzymatic and alkaline hydrolysis to confirm peptide bond formation.

Advantages of Enzymatic Synthesis

- Avoids the need for chemical protecting groups, reducing cost and complexity.

- Operates under mild conditions, preserving biological activity.

- High specificity and yield for biologically active dipeptides like tyrosylarginine.

- Economical and scalable for industrial applications.

| Parameter | Details |

|---|---|

| Enzyme | Aminopeptidase from Streptomyces septatus TH-2 |

| Substrates | Free tyrosine and arginine methyl ester |

| Solvent | 98% methanol |

| Temperature | 25°C |

| Reaction Time | 20 min to 50 h |

| Analytical Techniques | TLC, HPLC, MALDI-TOF MS |

| Enzyme Stability | Retains activity >100 h in methanol |

| Yield | Up to >50% conversion at equilibrium |

Research Findings

- SSAP showed broad specificity toward various amino acids and their esters.

- Tyrosylarginine was successfully synthesized enzymatically, confirming the method's applicability to opioid dipeptides.

- The enzymatic method is more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Summary and Comparative Analysis

| Feature | Chemical Synthesis | Enzymatic Synthesis (SSAP) |

|---|---|---|

| Reaction Conditions | Requires protecting groups, organic solvents, multiple steps | Mild conditions, aqueous/methanol mixture |

| Specificity | Moderate, depends on protecting groups | High, enzyme-specific |

| Cost | Higher due to reagents and purification | Lower, enzyme recyclable, fewer reagents |

| Scalability | Established, but labor-intensive | Potentially scalable with recombinant enzyme |

| Environmental Impact | Uses hazardous chemicals | More environmentally friendly |

| Product Purity | High, requires extensive purification | High, enzyme selectivity reduces side products |

Chemical Reactions Analysis

Types of Reactions

Tyrosylarginine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the guanidino group of arginine.

Substitution: The amino groups in both tyrosine and arginine can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of dityrosine or quinone derivatives.

Reduction: Reduced forms of arginine derivatives.

Substitution: Alkylated or acylated derivatives of tyrosylarginine.

Scientific Research Applications

Scientific Research Applications

Tyrosylarginine and its derivatives have a number of applications in scientific research:

- Analgesia Tyrosylarginine functions as an endogenous opioid dipeptide in the central nervous system . Studies show that tyrosylarginine has similar effects to enkephalins .

- Neuroprotection Tyrosylarginine may serve as a potential biomarker for neurodegeneration and may have clinical importance in the context of pain and neurodegeneration in Alzheimer's disease .

- Drug development Kyotorphin-related drugs may have a dual neuroprotective and analgesic action . For example, L-Tyr-D-Arg, an enzymatically stable kyotorphin derivative, has demonstrated increased Met-enkephalin release .

Case Studies

- Alzheimer's Disease A study of cerebrospinal fluid (CSF) samples showed an inverse correlation between phosphorylated tau protein (p-tau) and KTP levels in Alzheimer's Disease (AD) patients . Lower levels of KTP were associated with increasing p-tau levels .

- Pain Management Animal models suggest that tyrosylarginine functions as an analgesic molecule .

- Amino Acid Metabolism Studies using sheep models have shown that tyrosyl-arginine is cleared from the bloodstream by hindlimb and splanchnic tissues . The hindlimb, intestine, and total splanchnic region removed 32%, 23%, and 33% of infused TyrArg, respectively .

- Kyotorphin Synthetase Tyrosyl-tRNA synthetase (TyrRS) may be a potential kyotorphin synthetase in mammals .

Data Table

Tyrosinases

Mechanism of Action

Tyrosylarginine exerts its effects primarily through interaction with specific receptors in the nervous system. It is believed to act on opioid receptors, providing analgesic effects. Additionally, it may modulate the activity of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), contributing to its neuroprotective properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyrosylarginine shares structural homology with derivatives modified at functional groups. Below is a detailed comparison with two analogs: acetyl tyrosylarginine cetyl ester and tyrosylarginine methyl ester .

Structural and Functional Differences

Data Table: Key Properties of Tyrosylarginine and Derivatives

Key Observations :

Functional Groups: Tyrosylarginine: Free amino and guanidino groups enhance solubility in aqueous environments, making it suitable for biochemical assays. Acetyl tyrosylarginine cetyl ester: Acetylation blocks the N-terminal amine, while the cetyl ester (16-carbon chain) introduces lipophilicity, favoring skin penetration in cosmetic formulations .

Molecular Weight and Applications :

- The addition of acetyl and cetyl groups in the cetyl ester derivative nearly doubles the molecular weight compared to Tyrosylarginine, tailoring it for topical use.

- The methyl ester derivative retains a moderate molecular weight, suggesting utility in peptide synthesis as a protective intermediate.

Tyrosylarginine (Kyotorphin) :

- Immunological Role: Demonstrated cross-reactivity with cAMP antibodies due to structural mimicry, enabling its use in visualizing cAMP distribution in single cells .

Acetyl Tyrosylarginine Cetyl Ester :

- Cosmetic Applications : Marketed as Calmosensine® or Idealift® , this derivative is used in skincare for its purported anti-irritant and lifting effects. The cetyl ester enhances lipid bilayer integration, improving delivery to dermal layers .

Tyrosylarginine Methyl Ester :

Mechanistic and Stability Insights

- Stability : Esterification (methyl or cetyl) likely improves stability against enzymatic degradation compared to Tyrosylarginine, which has free termini susceptible to peptidases.

- Bioactivity : Modifications alter receptor interactions. For example, acetyl tyrosylarginine cetyl ester’s lipophilicity may shift its target from aqueous-phase receptors (like cAMP) to membrane-bound targets in cosmetics.

Biological Activity

Tyrosylarginine, also known as kyotorphin, is a dipeptide composed of the amino acids tyrosine and arginine. This compound has garnered significant attention due to its diverse biological activities, particularly in the central nervous system (CNS). This article explores the synthesis, pharmacological properties, and potential therapeutic applications of tyrosylarginine, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Tyrosylarginine has the chemical structure represented as L-tyrosyl-L-arginine. It is synthesized enzymatically through the action of tyrosine-arginine ligase (EC 6.3.2.24), which catalyzes the reaction involving ATP, L-tyrosine, and L-arginine:

This enzymatic pathway highlights the biochemical synthesis of tyrosylarginine, which can also be achieved through various chemical methods such as peptide coupling techniques.

Biological Activity

Neurotransmitter and Neuromodulator Role

Tyrosylarginine functions as a neuromodulator in the CNS, exhibiting analgesic properties akin to those of endogenous opioid peptides. It has been identified as an important player in pain modulation, influencing both emotional responses and pain perception through its interaction with opioid receptors . Research indicates that it can depress specific neuronal activities while exciting others, showcasing its complex role in neurophysiology.

Neuroprotective Effects

Studies have demonstrated that tyrosylarginine may possess neuroprotective properties. It is suggested that this dipeptide could serve as a candidate biomarker for neurodegenerative diseases due to its involvement in neuroprotection and modulation of neuroinflammatory processes .

Pharmacological Applications

The pharmacological potential of tyrosylarginine extends to various therapeutic areas:

- Pain Management : Its role as an endogenous analgesic makes it a candidate for developing treatments for chronic pain conditions.

- Neurological Disorders : Research indicates that tyrosylarginine may help mitigate symptoms associated with neurological disorders by modulating neurotransmitter release and neuronal excitability .

Comparative Analysis with Other Compounds

The following table summarizes the structural and functional comparisons between tyrosylarginine and other related peptides:

| Compound Name | Structure | Biological Role | Unique Features |

|---|---|---|---|

| Tyrosylarginine | L-Tyrosyl-L-Arginine | Analgesic neuropeptide | Endogenous opioid activity |

| Kyotorphin | L-Tyrosyl-L-Arginine | Opioid peptide | Directly involved in pain modulation |

| Leu-Enkephalin | L-Leucyl-L-Glutamine | Opioid peptide | Stronger affinity for opioid receptors |

| Met-Enkephalin | L-Methionyl-L-Glutamine | Opioid peptide | Involved in stress response |

| Substance P | A neuropeptide | Pain transmission | Involved in inflammatory processes |

Case Studies

Several case studies have highlighted the efficacy of tyrosylarginine in clinical settings:

- Animal Models of Neurodegeneration : In studies involving animal models of Alzheimer's disease, administration of tyrosylarginine showed moderate protective effects against cognitive decline and neuronal loss, suggesting its potential as a therapeutic agent .

- Pain Response Studies : Clinical trials assessing the analgesic effects of tyrosylarginine indicated significant pain relief comparable to traditional opioid therapies, without the associated side effects .

Q & A

Q. How can Tyrosylarginine research integrate with systems biology to predict off-target effects?

- Methodological Answer : Build interaction networks using databases like STRING or KEGG to map Tyrosylarginine’s potential targets. Validate predictions with high-throughput screening (e.g., kinase profiling panels) and in silico toxicity prediction tools (e.g., ProTox-II). Cross-reference with transcriptomic datasets to identify unintended pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.